4-methyl-1,2,3,4-tetrahydroquinoxalin-6-ol dihydrochloride
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Overview
Description
It is characterized by its molecular formula C9H14Cl2N2O and a molecular weight of 237.1 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,2,3,4-tetrahydroquinoxalin-6-ol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methylquinoxaline and appropriate reagents.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Hydrogenation: The key step involves the hydrogenation of 4-methylquinoxaline to form 4-methyl-1,2,3,4-tetrahydroquinoxaline.
Hydroxylation: The hydroxylation of the tetrahydroquinoxaline intermediate is achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the hydrogenation and hydroxylation reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,2,3,4-tetrahydroquinoxalin-6-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Quinoxaline derivatives
Reduction: Fully saturated tetrahydroquinoxaline derivatives
Substitution: Various substituted quinoxaline derivatives
Scientific Research Applications
4-methyl-1,2,3,4-tetrahydroquinoxalin-6-ol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-1,2,3,4-tetrahydroquinoxalin-6-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in metabolic pathways.
Modulate Receptors: Interact with receptors on cell surfaces, affecting signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
4-methyl-1,2,3,4-tetrahydroquinoxalin-6-ol dihydrochloride can be compared with other similar compounds, such as:
4-methyl-1,2,3,4-tetrahydroquinoxalin-5-ol dihydrochloride: Similar in structure but differs in the position of the hydroxyl group.
6-methoxy-4-methyl-1,2,3,4-tetrahydroquinoxalin-2-one: Contains a methoxy group instead of a hydroxyl group.
1,2,3,4-tetrahydroisoquinoline derivatives: Share the tetrahydroquinoxaline core but have different substituents and biological activities.
Properties
CAS No. |
2551116-42-6 |
---|---|
Molecular Formula |
C9H14Cl2N2O |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
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